molecular formula C11H10BrNO3 B12552183 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- CAS No. 224186-20-3

2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)-

Cat. No.: B12552183
CAS No.: 224186-20-3
M. Wt: 284.11 g/mol
InChI Key: HSTHWJSAQFEPOJ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- is an organic compound with a complex structure that includes a propenoic acid backbone, an acetylamino group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoaniline and acrylic acid.

    Acetylation: The 3-bromoaniline undergoes acetylation to form 3-bromoacetanilide.

    Coupling Reaction: The 3-bromoacetanilide is then coupled with acrylic acid under specific conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-(acetylamino)-3-(4-bromophenyl)-, (2Z)-: Similar structure but with the bromine atom in a different position.

    2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)-: Similar structure with a chlorine atom instead of bromine.

    2-Propenoic acid, 2-(acetylamino)-3-(3-fluorophenyl)-, (2Z)-: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom in the 3-position of the phenyl ring can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

224186-20-3

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

2-acetamido-3-(3-bromophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14)(H,15,16)

InChI Key

HSTHWJSAQFEPOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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